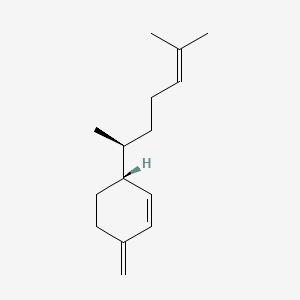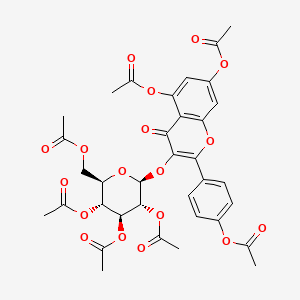
Astragalin Heptaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Astragalin heptaacetate is a kaempferol O-glucoside that is the hepta acetate ester derivative of astragalin. Isolated from the aerial parts of Delphinium staphisagria, it exhibits trypanocidal activity. It has a role as a metabolite, a trypanocidal drug and a plant metabolite. It is a beta-D-glucoside, an acetate ester, a kaempferol O-glucoside and a monosaccharide derivative. It derives from a kaempferol 3-O-beta-D-glucoside.
科学的研究の応用
Sedative and Hypnotic Effects
A study demonstrated that astragalin, derived from Eucommia ulmoides leaves, exhibited significant sedative and hypnotic effects in mice. These effects included reduced spontaneous activity and increased sleep ratio, suggesting potential for calming and improving central nervous system-associated pathologies (Li et al., 2017).
Insulin Secretion and Glycaemia Regulation
Astragalin has been shown to influence glycaemia and insulin secretion. In studies with Wistar rats and isolated rat pancreatic islets, astragalin significantly decreased glycaemia and increased insulin secretion, indicating its potential as a dietary coadjuvant for glucose homeostasis (Rey et al., 2019).
Anti-Cancer Properties
Research on astragalin heptaacetate (AHA) has revealed its role in inducing cell death in human leukemia cells. This process involves the activation of caspases and the MAPK pathway, highlighting the potential of this compound as an anticancer agent (Burmistrova et al., 2011).
Anti-Inflammatory Effects in Rheumatoid Arthritis
Astragalin has shown significant efficacy in attenuating inflammation in rheumatoid arthritis (RA). It has been found to reduce the severity of arthritis, joint swelling, and bone erosion, along with suppressing the production of pro-inflammatory cytokines (Jia et al., 2019).
Cardioprotective Effects
Studies have indicated the cardioprotective effects of astragalin against myocardial ischemia/reperfusion injury in isolated rat hearts. It improved myocardial function and reduced oxidative stress and inflammation markers, suggesting its potential in cardioprotection (Qu et al., 2015).
Inflammatory Response Modulation
Astragalin has been observed to down-regulate inflammatory responses significantly, particularly in models of lipopolysaccharide-induced endotoxemia and lung injury. It inhibits the production of key inflammatory mediators, demonstrating its anti-inflammatory properties (Soromou et al., 2012).
Procoagulant Activity
Research on astragalin has also delved into its procoagulant effects. It was found to promote the intrinsic and extrinsic coagulation system, enhancing blood clotting processes (Li et al., 2020).
Antioxidant and Anti-Inflammatory in Acute Lung Injury
Astragalin exhibits significant anti-inflammatory and antioxidant effects in acute lung injury models. It activates pathways that reduce oxidative stress and inflammation, indicating its therapeutic potential in such conditions (Zheng et al., 2019).
NF-κB Pathway Inhibition in Colitis
Astragalin inhibits the NF-κB signaling pathway in colonic epithelial cells and attenuates colitis in mice. This suggests its use as a potential therapeutic agent for inflammatory bowel disease (Han et al., 2020).
Neuroprotective Effects in Cerebral Ischemia-Reperfusion Injury
The flavonoid has shown potential in improving cerebral ischemia-reperfusion injury through its anti-inflammatory, antioxidative, and anti-apoptotic actions. This highlights its role in neuroprotection (Chen et al., 2020).
特性
分子式 |
C35H34O18 |
|---|---|
分子量 |
742.6 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5,7-diacetyloxy-2-(4-acetyloxyphenyl)-4-oxochromen-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H34O18/c1-15(36)44-14-27-31(48-19(5)40)33(49-20(6)41)34(50-21(7)42)35(52-27)53-32-29(43)28-25(47-18(4)39)12-24(46-17(3)38)13-26(28)51-30(32)22-8-10-23(11-9-22)45-16(2)37/h8-13,27,31,33-35H,14H2,1-7H3/t27-,31-,33+,34-,35+/m1/s1 |
InChIキー |
XNIDEUYQVRRKJJ-FZPNTLRJSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
同義語 |
astragalin heptaacetate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



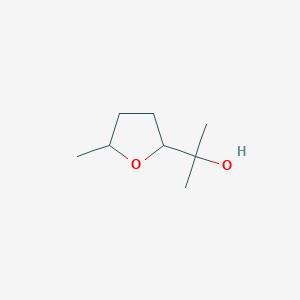
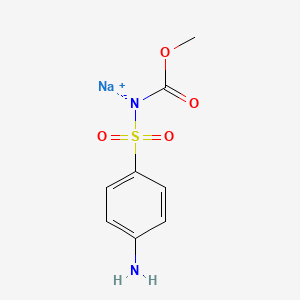

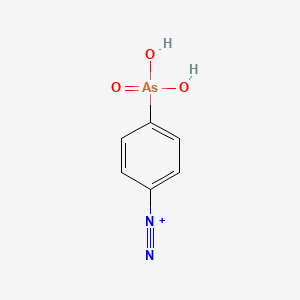
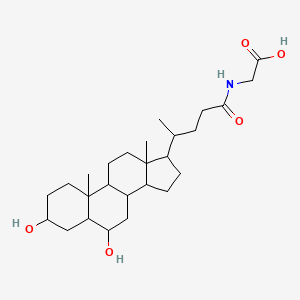

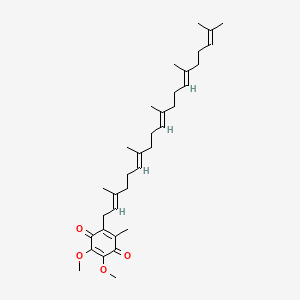
![[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252213.png)
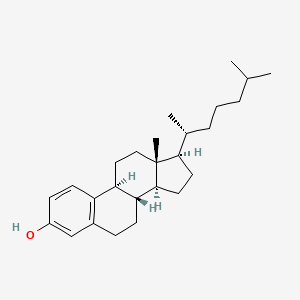


![Bicyclo[3.1.1]Heptan-3-One, 2,6,6-Trimethyl-, [1S-(1a,2ss,5a)]-](/img/structure/B1252220.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B1252221.png)
